molecular formula C3HClIN3O2 B3278885 2-Chloro-5-iodo-4-nitroimidazole CAS No. 683276-67-7

2-Chloro-5-iodo-4-nitroimidazole

Cat. No.: B3278885
CAS No.: 683276-67-7
M. Wt: 273.42 g/mol
InChI Key: RAVBVVIJZMOIGN-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-nitroimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are an important class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science . The presence of chloro, iodo, and nitro substituents on the imidazole ring makes this compound a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for 2-Chloro-5-iodo-4-nitroimidazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-nitroimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Products with different substituents replacing the chloro or iodo groups.

    Reduction: Amino derivatives of the imidazole ring.

    Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

2-Chloro-5-iodo-4-nitroimidazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitroimidazole
  • 5-Iodo-4-nitroimidazole
  • 2-Chloro-5-iodoimidazole

Uniqueness

The combination of these substituents with the nitro group makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2-chloro-4-iodo-5-nitro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVBVVIJZMOIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Cl)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461711
Record name 2-chloro-5-iodo-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683276-67-7
Record name 2-chloro-5-iodo-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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